Cas no 1396852-53-1 (N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide)

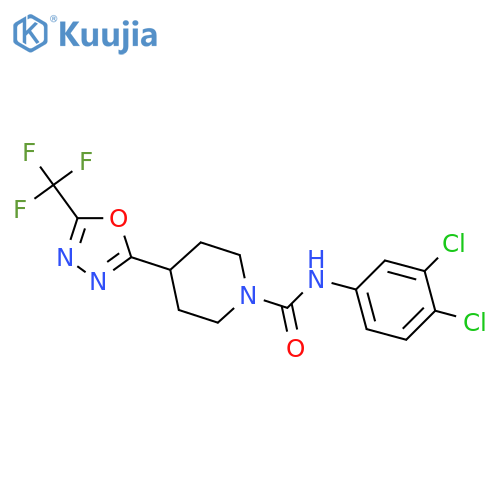

1396852-53-1 structure

商品名:N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide

N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide

- N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

- F6245-0328

- N-(3,4-dichlorophenyl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

- VU0540305-1

- AKOS024543094

- 1396852-53-1

-

- インチ: 1S/C15H13Cl2F3N4O2/c16-10-2-1-9(7-11(10)17)21-14(25)24-5-3-8(4-6-24)12-22-23-13(26-12)15(18,19)20/h1-2,7-8H,3-6H2,(H,21,25)

- InChIKey: PXAJQDOUNCKLCB-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC2=CC=C(Cl)C(Cl)=C2)=O)CCC(C2=NN=C(C(F)(F)F)O2)CC1

計算された属性

- せいみつぶんしりょう: 408.0367655g/mol

- どういたいしつりょう: 408.0367655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 71.3Ų

N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6245-0328-5mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-4mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-15mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-5μmol |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-10mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-1mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-2mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-20μmol |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-100mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 100mg |

$372.0 | 2023-09-09 | ||

| Life Chemicals | F6245-0328-3mg |

N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |

1396852-53-1 | 3mg |

$94.5 | 2023-09-09 |

N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

5. Water

1396852-53-1 (N-(3,4-dichlorophenyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬